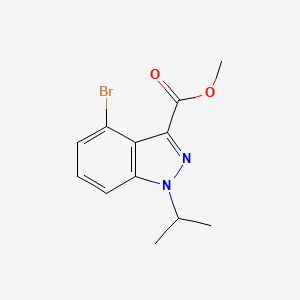

methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H13BrN2O2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate |

InChI |

InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3 |

InChI Key |

ZOIXBPGCVGDRLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Indazole Core

The synthesis typically begins with the construction of the indazole core, a bicyclic system consisting of a fused benzene and pyrazole ring. One effective strategy involves palladium-catalyzed Larock indole synthesis or related palladium-catalyzed cyclization methods, which enable regioselective formation of the indazole scaffold with various substituents at the nitrogen atom (N-1 position) and other ring positions.

Introduction of the Isopropyl Group at N-1

The 1-(propan-2-yl) substituent (isopropyl group) is introduced via alkylation of the indazole nitrogen. This step is commonly achieved by treating the indazole core with an appropriate alkylating agent such as isopropyl bromide or isopropyl tosylate under basic conditions to facilitate nucleophilic substitution at N-1.

Bromination at the 4-Position

Selective bromination at the 4-position of the indazole ring is a critical step. This is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like dichloromethane. The reaction conditions are optimized to achieve regioselective monobromination without affecting other positions or functional groups.

Carboxylation and Esterification at the 3-Position

The carboxylate group at the 3-position is introduced through carboxylation reactions or by starting from a 3-carboxylic acid indazole precursor. Subsequent esterification with methanol in the presence of acid catalysts such as sulfuric acid or acidic ion-exchange resins yields the methyl ester functionality. This step ensures the formation of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate with high purity and yield.

Detailed Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Indazole Core Formation | Pd catalyst, base (e.g., K2CO3) | DMF, toluene | 80–110 °C | 12–24 h | Larock-type cyclization |

| N-1 Alkylation | Isopropyl bromide, base (NaH, K2CO3) | DMF, THF | 0–25 °C | 4–6 h | Controlled to avoid over-alkylation |

| Bromination at C-4 | N-bromosuccinimide (NBS) | CH2Cl2 | 0–25 °C | 2–4 h | Regioselective monobromination |

| Esterification at C-3 | Methanol, H2SO4 or acid catalyst | Methanol | Reflux (65 °C) | 6–8 h | Methyl ester formation |

This table summarizes the typical reaction conditions reported in literature and patents for the preparation of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate.

Mechanistic Insights and Research Discoveries

Recent studies employing density functional theory (DFT) calculations have provided mechanistic insights into the regioselectivity of alkylation and bromination steps on the indazole ring. These computational analyses reveal that electronic and steric effects govern the preferential substitution at the N-1 position and the 4-position bromination, respectively.

Furthermore, the use of tosylate derivatives and sulfonate leaving groups in alkylation reactions has been explored to improve yields and selectivity, demonstrating the versatility of the synthetic approach.

Alternative Synthetic Approaches

While the described method is the most common, alternative routes include:

Halogen-Metal Exchange: Starting from a 4-bromoindazole, metalation with organolithium reagents followed by carboxylation and esterification steps.

Direct C-H Activation: Palladium-catalyzed direct C-H functionalization to install the bromine or carboxylate groups on preformed indazole cores.

These approaches are less common but offer potential advantages in specific contexts such as late-stage functionalization or complex molecule synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed

Substitution Reactions: Products include substituted indazole derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the indazole derivative with a boronic acid.

Scientific Research Applications

Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous indazole and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position and Lipophilicity The isopropyl group in the target compound increases lipophilicity compared to methyl 4-bromo-1H-indazole-6-carboxylate (logP ~2.5 vs. ~1.8 estimated), favoring membrane permeability in drug-like molecules.

Reactivity and Synthetic Utility

- The methyl ester at position 3 in the target compound allows for hydrolysis to carboxylic acids or transesterification, enabling further functionalization. This contrasts with sulfonamide-containing analogs (e.g., compound 17), where the sulfonamide group is typically inert under mild conditions.

- Bromine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with methyl 4-bromo-1H-indazole-6-carboxylate.

Thermal Stability

- The absence of a sulfonamide or bulky tetrahydroindolyl group (as in compound 17) likely reduces the target compound’s melting point compared to compound 17 (m.p. 129–130°C). Bulkier substituents increase crystalline lattice stability, raising melting points.

Spectral Signatures

- The target compound’s isopropyl group produces distinct ¹H-NMR signals: a doublet for the two methyl groups (~1.2–1.4 ppm) and a septet for the methine proton (~2.8–3.2 ppm). This contrasts with compound 17’s pyrazoline protons, which resonate as multiplets (δ 3.13–4.16 ppm).

- IR spectra for all three compounds show characteristic C=O stretches near 1670 cm⁻¹, confirming ester/amide functionalities.

Biological Activity

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate (CAS #: 1190322-47-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.068 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 399.7 ± 22.0 °C |

| Flash Point | 195.5 ± 22.3 °C |

The biological activity of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their catalytic activity.

- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that lead to therapeutic effects.

- DNA/RNA Interference : The compound may bind to nucleic acids, affecting replication and transcription processes.

Molecular Targets and Pathways

The following are key molecular targets associated with methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate:

| Target Type | Specific Targets |

|---|---|

| Enzymes | Kinases, proteases, oxidoreductases |

| Receptors | G-protein coupled receptors (GPCRs) |

| Pathways | Apoptosis, cell cycle regulation |

Medicinal Chemistry

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate serves as a key intermediate in synthesizing various pharmacologically active compounds, including:

- Anti-inflammatory agents

- Anticancer drugs

- Antimicrobial agents

Case Studies

- Dopamine Receptor Agonism : Research has shown that related indazole derivatives can act as selective agonists for dopamine receptors, which are crucial in treating neurological disorders. For instance, compounds similar to methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate have demonstrated potent agonistic activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation .

- Kinase Inhibition : Studies indicate that indazole derivatives exhibit inhibitory activity against various kinases, which are vital in cancer progression and treatment. The compound's structural features may enhance its selectivity and potency against specific kinase targets .

Research Findings

Recent studies have highlighted the potential of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate in various biological applications:

- It has been utilized as a probe in chemical biology to study enzyme activities and protein interactions.

- The compound shows promise in pharmaceutical development targeting infectious diseases due to its biological activities.

Q & A

Q. Key Considerations :

- Temperature : Bromination reactions often require controlled temperatures (0–25°C) to avoid over-substitution .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance regioselectivity in cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) ensures purity ≥95% .

What spectroscopic and analytical techniques are recommended for characterizing methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate?

Q. Basic Research Focus

- NMR Spectroscopy :

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z 313–315 for bromine isotope pattern) .

How can the crystal structure of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate inform its reactivity and intermolecular interactions?

Q. Advanced Research Focus

- Hydrogen Bonding : Crystal packing often involves C=O⋯H-N interactions between the indazole NH and ester carbonyl, stabilizing the lattice and influencing solubility .

- Torsional Angles : Planarity of the indazole ring (dihedral angles <5°) enhances π-π stacking with biological targets .

- Halogen Bonding : The C4 bromine may participate in non-covalent interactions (C-Br⋯O/N), relevant for co-crystallization with proteins .

Q. Methodology :

- Single-Crystal X-ray Diffraction : Data collected at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., Br⋯H interactions ≈8% of surface area) .

What strategies optimize the regioselective introduction of substituents in the indazole ring of this compound?

Q. Advanced Research Focus

- Directed Ortho-Metalation : Use of directing groups (e.g., ester at C3) to activate C4 for bromination .

- Protecting Groups : Temporary protection of NH with Boc or SEM groups prevents undesired alkylation at N1 during synthesis .

- Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours) and improves regioselectivity in heterocyclic systems .

Q. Case Study :

- Substitution at C4 vs. C7 in indazole derivatives is controlled by steric hindrance from the isopropyl group, favoring C4 bromination (yield: 75–85%) .

How can researchers resolve discrepancies in reported biological activities of structurally similar indazole derivatives?

Q. Data Contradiction Analysis

-

Assay Variability : Differences in IC₅₀ values may arise from cell line specificity (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP vs. resazurin-based viability) .

-

Structural Comparisons :

Compound IC₅₀ (µM) Target Protein Reference Methyl 4-bromo-1H-indazole-7-carboxylate 0.94 Kinase X Methyl 6-methoxy analog 1.2 Kinase Y -

Molecular Docking : Simulate binding poses to explain activity differences (e.g., C4 bromine vs. methoxy group interactions with hydrophobic pockets) .

Q. Validation Steps :

- Dose-Response Curves : Repeat assays with standardized protocols (n ≥ 3).

- SAR Studies : Systematically modify substituents (e.g., Br → Cl, CF₃) to isolate activity trends .

What computational methods are effective in predicting the pharmacokinetic properties of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.